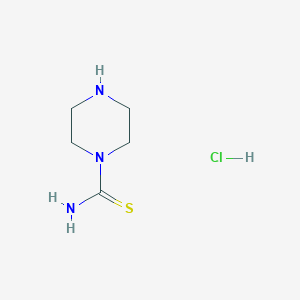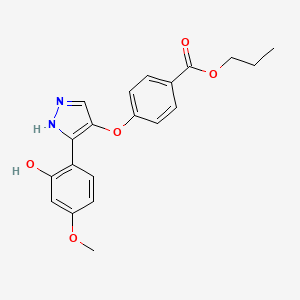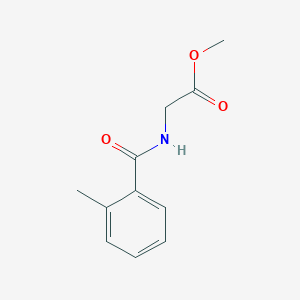
4-Amino-1-methyl-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-1,2-dihydroquinolin-2-one is a chemical compound with the CAS Number: 110216-80-3 . It has a molecular weight of 174.2 and its IUPAC name is 4-amino-1-methyl-2 (1H)-quinolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c1-12-9-5-3-2-4-7 (9)8 (11)6-10 (12)13/h2-6H,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 172 °C and a predicted boiling point of 290.4±40.0 °C . The predicted density is 1.220±0.06 g/cm3 .Scientific Research Applications
Epigenetic Regulation through DNA Methyltransferase Inhibition
Quinoline derivatives, including 4-Amino-1-methyl-1,2-dihydroquinolin-2-one analogs, have been investigated for their potential in inhibiting DNA methyltransferases (DNMTs), enzymes implicated in the epigenetic regulation of gene expression. DNMT inhibitors could serve as therapeutic agents by reversing aberrant DNA methylation patterns observed in cancer. For instance, 4-aminoquinoline compounds have shown competitive inhibition against the DNA substrate of DNMT, suggesting a mechanism by which these compounds could modulate epigenetic states in diseases like cancer (Gros et al., 2014).
Material Science and Corrosion Inhibition
In material science, quinoline derivatives have been evaluated for their corrosion inhibition properties. These compounds can adsorb onto metal surfaces, forming protective layers that mitigate corrosion in acidic environments. This application is crucial for extending the lifespan of metals used in industrial and infrastructural settings. The study by Prabhu et al. (2008) demonstrates how Schiff bases derived from quinoline can effectively inhibit mild steel corrosion in hydrochloric acid, showcasing the potential of these compounds in corrosion resistance technologies (Prabhu et al., 2008).
Antimicrobial and Anticancer Activities
Quinoline-based compounds exhibit significant antimicrobial and anticancer activities. These activities are attributed to their ability to interfere with cellular processes in microbes and cancer cells, respectively. For example, novel quinoline derivatives have shown promise in inhibiting bacterial growth and inducing cytotoxic effects in cancer cell lines. This broad spectrum of biological activities highlights the potential of this compound derivatives in developing new therapeutic agents for treating infectious diseases and cancer (Şener et al., 2018).
Molecular Biology and DNA Interaction
In molecular biology, the interaction of quinoline derivatives with DNA has implications for understanding the molecular basis of diseases and developing novel therapeutic strategies. These compounds can bind to DNA, influencing its structure and function, which is critical for regulating gene expression and cellular processes. The DNA-binding properties of quinoline derivatives offer a framework for designing molecules that can modulate DNA function for therapeutic purposes (El-Sonbati et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-Amino-1-methyl-1,2-dihydroquinolin-2-one is the EGFR tyrosine kinase . This enzyme plays a crucial role in the regulation of cell growth and division. In particular, it is involved in the signaling pathways that control these processes. When this enzyme is overactive or mutated, it can lead to uncontrolled cell proliferation, which is a hallmark of cancer .
Mode of Action
This compound interacts with its target, the EGFR tyrosine kinase, by forming hydrogen bonds with one or more amino acid residues in the active pocket of the enzyme . This interaction inhibits the activity of the enzyme, thereby disrupting the signaling pathways that regulate cell growth and division .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects several biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By disrupting these pathways, this compound can inhibit the growth and division of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell growth and division. In particular, it has been shown to be effective against the MCF-7 cell line, a type of breast cancer cell . The compound was found to have an IC50 value of 0.0870 µM mL −1, indicating a strong inhibitory effect .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
4-Amino-1-methyl-1,2-dihydroquinolin-2-one has shown significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are currently being studied. Preliminary findings suggest that it has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
properties
IUPAC Name |
4-amino-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXCJBTIKUMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)

![Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate](/img/structure/B2943775.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)

![(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride](/img/structure/B2943782.png)


![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)
![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)